molecular formula C11H12ClNOS B7500098 1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone

1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone

Cat. No. B7500098
M. Wt: 241.74 g/mol
InChI Key: MCDZEZMZPMODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ACES and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ACES is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
ACES has been shown to have various biochemical and physiological effects. Studies have suggested that it may cause DNA damage, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. ACES has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

ACES has several advantages for lab experiments. It is relatively easy to synthesize, and its activity can be easily measured using various assays. However, ACES also has certain limitations, including its low solubility and potential toxicity.

Future Directions

There are several future directions for research on ACES. One potential direction is to study its potential as an anti-cancer agent further. Another direction is to study its potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the mechanism of action of ACES and its potential toxicity.

Synthesis Methods

ACES can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with azetidine and sodium sulfide. Another method involves the reaction of 2-chlorobenzoyl isothiocyanate with azetidine. The synthesis of ACES using these methods has been reported in various scientific journals.

Scientific Research Applications

ACES has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of ACES is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. ACES has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for further research.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-9-4-1-2-5-10(9)15-8-11(14)13-6-3-7-13/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDZEZMZPMODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CSC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone

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